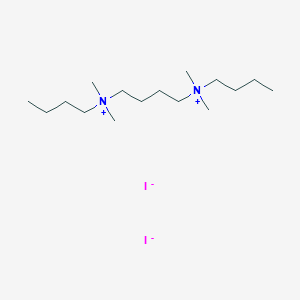![molecular formula C11H11Br2N3 B14220824 Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- CAS No. 832077-12-0](/img/structure/B14220824.png)
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-: is a chemical compound with the molecular formula C11H11Br2N3 It is characterized by the presence of a benzonitrile core substituted with two bromine atoms and an azo group attached to a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- typically involves the following steps:
Bromination: The starting material, benzonitrile, undergoes bromination to introduce bromine atoms at the 2 and 4 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzonitrile is then subjected to azo coupling with tert-butylamine. This step involves the formation of an azo bond (-N=N-) between the benzonitrile and the tert-butyl group. The reaction is typically carried out in an acidic medium, such as hydrochloric acid (HCl), to facilitate the coupling process.
Industrial Production Methods
Industrial production of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the azo group to an amine group (-NH2). Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzonitrile oxides, while reduction can produce amines. Substitution reactions can result in various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a lead compound for the development of new drugs. Its derivatives are explored for their pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- involves its interaction with molecular targets and pathways. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)amino]-: This compound has an amino group instead of an azo group, leading to different chemical and biological properties.
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)hydroxy]-:
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)methyl]-: This compound has a methyl group, which affects its chemical behavior and uses.
Uniqueness
Benzonitrile, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]- is unique due to its azo group, which imparts distinct redox properties and reactivity. This makes it valuable for specific applications in organic synthesis and biological research.
Eigenschaften
CAS-Nummer |
832077-12-0 |
|---|---|
Molekularformel |
C11H11Br2N3 |
Molekulargewicht |
345.03 g/mol |
IUPAC-Name |
2,4-dibromo-6-(tert-butyldiazenyl)benzonitrile |
InChI |
InChI=1S/C11H11Br2N3/c1-11(2,3)16-15-10-5-7(12)4-9(13)8(10)6-14/h4-5H,1-3H3 |
InChI-Schlüssel |
RXJYKMFGUFECIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14220754.png)


silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![N-(5-chloro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14220771.png)


![[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene](/img/structure/B14220787.png)


![(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one](/img/structure/B14220813.png)

![[1,3]Thiazolo[5,4-f][2,1]benzothiazole](/img/structure/B14220822.png)
